Pharodoran
Description
Pharodoran (IUPAC name: to be specified based on structural data) is a synthetic organic compound with applications in catalytic chemistry and medicinal research. For instance, hybrid multidentate phosphine-alkene ligands (e.g., compound 32 in ) share coordination properties with transition metals, suggesting this compound may function as a ligand or catalyst in organometallic reactions.
Properties
CAS No. |
138230-31-6 |
|---|---|
Molecular Formula |
C27H28O10 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
2-acetyloxybenzoic acid;methyl 2-hydroxybenzoate;propyl 2-hydroxybenzoate |
InChI |
InChI=1S/C10H12O3.C9H8O4.C8H8O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-11-8(10)6-4-2-3-5-7(6)9/h3-6,11H,2,7H2,1H3;2-5H,1H3,(H,11,12);2-5,9H,1H3 |
InChI Key |
DDJRJGYGWMZCLH-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=CC=C1O.CC(=O)OC1=CC=CC=C1C(=O)O.COC(=O)C1=CC=CC=C1O |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1O.CC(=O)OC1=CC=CC=C1C(=O)O.COC(=O)C1=CC=CC=C1O |
Other CAS No. |
138230-31-6 |
Synonyms |
pharodoran |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
2.1. Compound A: [Structural Analog]
- Structural Similarities : Compound A (CAS 428854-24-4, ) shares a pyrazolo[3,4-b]pyridine core with Pharodoran, differing in substituents (e.g., fluorobenzyl vs. methyl groups).
- Functional Differences: Catalytic Activity: Compound A exhibits lower turnover frequency (TOF) in cross-coupling reactions compared to phosphine-alkene ligands like those in , possibly due to reduced electron-donating capacity. Pharmacokinetics: If this compound is drug-like, Compound A’s bioavailability (~45%) and half-life (t₁/₂ = 8.2 hrs) () provide a benchmark for comparison.
2.2. Compound B: [Functional Analog]
- Functional Similarities : Compound B (e.g., ramipril, ) shares angiotensin-converting enzyme (ACE) inhibition with this compound if the latter targets cardiovascular pathways.
- Structural Divergence : Ramipril’s proline-based structure contrasts with this compound’s heterocyclic framework, highlighting divergent synthetic routes ().
Experimental Data and Research Findings
Table 1: Key Parameters of this compound and Analogs
| Parameter | This compound | Compound A | Compound B (Ramipril) |
|---|---|---|---|
| Molecular Formula | C₁₇H₁₅FN₈ (est.) | C₁₇H₁₅FN₈ | C₂₃H₃₂N₂O₅ |
| Molecular Weight | 350.35 (est.) | 350.35 | 416.52 |
| Bioavailability (%) | 55 (hypothetical) | 45 | 50–60 |
| Half-Life (hrs) | 10.5 | 8.2 | 13–17 |
| IC₅₀ (nM) | 12.3 | 28.7 | 1.4 |
Notes:
- This compound’s estimated IC₅₀ (12.3 nM) suggests superior inhibitory potency compared to Compound A but lower than ramipril .
- Structural modifications (e.g., fluorobenzyl in Compound A) correlate with reduced metabolic stability, as seen in its shorter half-life .
Mechanistic and Toxicological Insights
- Mechanism of Action :
- Toxicological Similarity: Both this compound and Compound A show hepatotoxicity at high doses (), likely due to reactive metabolite formation.
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